molecular formula C14H12F3N3O B7631603 N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide

Cat. No. B7631603
M. Wt: 295.26 g/mol
InChI Key: SWNXYUZWYQLRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DFP-10825 and is a small molecule inhibitor that has been found to be effective in inhibiting the activity of certain enzymes.

Mechanism of Action

The mechanism of action of DFP-10825 involves the inhibition of certain enzymes, which are involved in various cellular processes. Specifically, DFP-10825 has been found to inhibit the activity of enzymes such as protein kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFP-10825 are dependent on the specific enzymes that are targeted by the compound. In cancer cells, DFP-10825 has been found to inhibit the activity of enzymes that are involved in cell proliferation, leading to a decrease in cancer cell growth. In neurodegenerative diseases, DFP-10825 has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, leading to a potential decrease in disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using DFP-10825 in lab experiments include its specificity towards certain enzymes, which allows for targeted inhibition of these enzymes. Additionally, DFP-10825 has been found to be effective in inhibiting the activity of these enzymes at low concentrations, making it a potentially useful compound for further research. However, the limitations of using DFP-10825 in lab experiments include the challenging synthesis process and the potential for off-target effects.

Future Directions

There are several potential future directions for research involving DFP-10825. One potential direction is the further exploration of its potential applications in cancer research, where it has shown promising results in inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. Another potential direction is the exploration of its potential applications in neurodegenerative diseases, where it has shown potential in inhibiting the activity of enzymes that are involved in disease progression. Additionally, further research could be conducted to optimize the synthesis process of DFP-10825 and to explore its potential for use in other areas of scientific research.

Synthesis Methods

The synthesis of DFP-10825 involves a multi-step process that has been described in various research papers. The initial step involves the preparation of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of DFP-10825 requires expertise in organic chemistry and is a challenging process that requires careful optimization of reaction conditions.

Scientific Research Applications

DFP-10825 has been found to have potential applications in various areas of scientific research. One of the key areas of interest is in the field of cancer research, where DFP-10825 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, DFP-10825 has also been found to have potential applications in the field of neurodegenerative diseases, where it has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-20(14-12(17)3-2-4-18-14)8-13(21)19-11-6-9(15)5-10(16)7-11/h2-7H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXYUZWYQLRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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